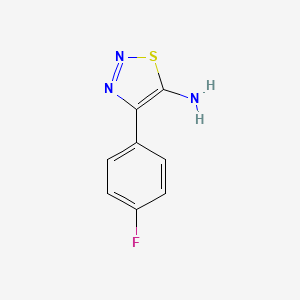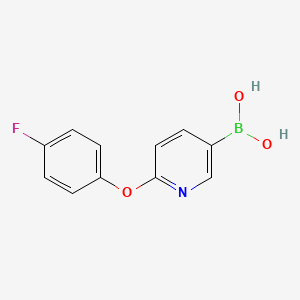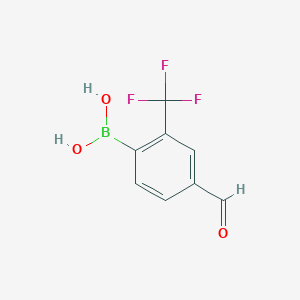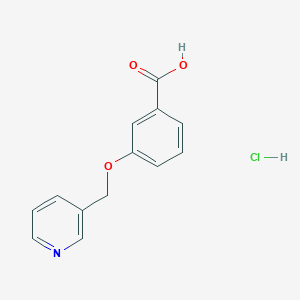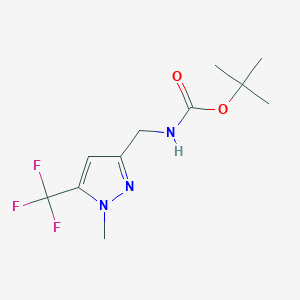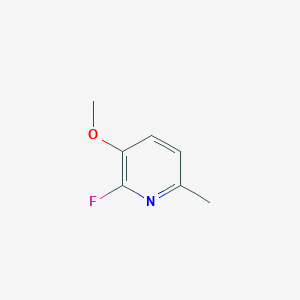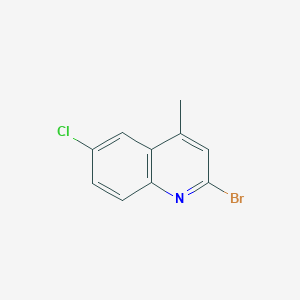
2-Bromo-6-chloro-4-methylquinoline
Vue d'ensemble
Description
2-Bromo-6-chloro-4-methylquinoline is a nitrogen-containing heterocyclic compound . It has the molecular formula C10H7BrClN .
Molecular Structure Analysis
The molecular weight of 2-Bromo-6-chloro-4-methylquinoline is 256.53 . The SMILES string representation is BrC1=NC(C(C©=C1)=C2)=CC=C2Cl .Physical And Chemical Properties Analysis
2-Bromo-6-chloro-4-methylquinoline is a solid compound . It has a density of 1.6±0.1 g/cm3 . The boiling point is 347.6±37.0 °C at 760 mmHg .Applications De Recherche Scientifique
Industrial and Synthetic Organic Chemistry
Quinoline, which is a part of the “2-Bromo-6-chloro-4-methylquinoline” compound, has versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in drug discovery and is a vital scaffold for leads in medicinal chemistry .
Biological and Pharmaceutical Activities
Quinoline and its derivatives, including “2-Bromo-6-chloro-4-methylquinoline”, have shown substantial biological activities . They have been used in the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .
Medicinal Chemistry
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown significant anticancer activity . They are being used to create compounds with a wide range of pharmacological activities .
Anti-inflammatory Activity
Quinoline derivatives have also demonstrated anti-inflammatory activity . This makes them valuable in the development of new drugs for treating inflammatory diseases .
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria . They have shown anti-plasmodial activity, making them effective against the parasite that causes malaria .
Antituberculosis Activity
Quinoline derivatives have shown antituberculosis activity . This makes them potential candidates for the development of new drugs for treating tuberculosis .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have shown potential anti-SARS-CoV-2 activity . This suggests that they could be used in the development of treatments for COVID-19 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-6-chloro-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJRVHOBSBPBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




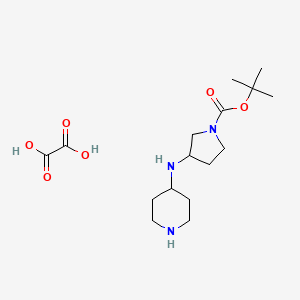
![Methyl 2-[(4-bromo-2-chlorophenyl)amino]-3,4-difluoro-5-nitrobenzoate](/img/structure/B1446539.png)



